molecular formula C7H10N2O B045795 2-Isopropylpyrimidin-5-ol CAS No. 66739-84-2

2-Isopropylpyrimidin-5-ol

Cat. No.: B045795
CAS No.: 66739-84-2
M. Wt: 138.17 g/mol
InChI Key: XCEXBOISODMPOG-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidin-5-ol is a heterocyclic compound with the molecular formula C7H10N2O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpyrimidin-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-isopropyl-4,6-diaminopyrimidine with an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

2-Isopropylpyrimidin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrimidin-5-ol
  • 2-Ethylpyrimidin-5-ol
  • 2-Propylpyrimidin-5-ol

Comparison

Compared to similar compounds, 2-Isopropylpyrimidin-5-ol is unique due to its specific isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-propan-2-ylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-8-3-6(10)4-9-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEXBOISODMPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534125
Record name 2-(Propan-2-yl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66739-84-2
Record name 2-(Propan-2-yl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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